[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate
Overview
Description
As an analog of Veratridine, it is a Na+ channel activator and a potent neurotoxic. Indeed, it is a depolarizing agent on membranes of nerve terminal, muscle and gland cells. Steroid alkaloid , from plants of the Veratrum genus, Liliaceae
It has an effect on cardiac vessel system at the dosage of 1-50 μg/kg (i.v.)
As an analog of Veratridine, it is a Na+ channel activator and a potent neurotoxic. Indeed, it is a depolarizing agent on membranes of nerve terminal, muscle and gland cells. Steroid alkaloid, from plants of the Veratrum genus, Liliaceae
Scientific Research Applications
Synthesis and Chemical Reactions
- Complex chemical syntheses, such as the synthesis of various alkaloids and steroids, often involve intricate chemical reactions and transformations of compounds similar to the one . For instance, the synthesis of Kopsia alkaloids involved multiple steps, including Pictet–Spengler condensation, transannular cyclization, and conjugate reduction (Magnus et al., 2002).
- In the synthesis of steroid isomers, complex reaction sequences such as oxidation, Grignard reaction, and acid-catalyzed epoxide opening reactions were employed, showcasing the multi-step processes involved in synthesizing similar complex molecules (Morisaki, Sato & Ikekawa, 1977).
Structural Analysis
- X-ray structural analysis is a crucial tool for understanding the structure of complex molecules. The crystal structure of a macrocyclic compound, related in complexity to the compound , was determined using this technique, highlighting the importance of structural elucidation in chemical research (Nguyen et al., 2017).
Bioactive Compound Synthesis
- The creation of bioactive compounds, such as azaartemisinin derivatives, demonstrates the potential for similar complex molecules in medicinal chemistry. These compounds were evaluated for their biological activities, showing the relevance of such structures in drug discovery (Al-Oqail et al., 2003).
Application in Carbohydrate Chemistry
- Large heterocyclic rings derived from carbohydrate precursors, similar in complexity to the compound , have been synthesized, indicating the potential for such molecules in carbohydrate chemistry and the synthesis of novel organic structures (Stoddart, Szarek & Jones, 1969).
Potential in Cancer Therapy
- The synthesis of glycoconjugates for selective cancer therapy highlights the potential application of complex molecules in developing targeted cancer treatments. These compounds are designed for selective release in tumors, demonstrating the role of complex molecular design in therapeutic applications (Tietze, Goerlach & Beller, 1988).
properties
IUPAC Name |
[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51NO10/c1-18-6-11-26-33(3,41)28-20(17-37(26)16-18)21-15-34-25(35(21,42)30(39)29(28)38)10-9-24-32(34,2)13-12-27(36(24,43)47-34)46-31(40)19-7-8-22(44-4)23(14-19)45-5/h7-8,14,18,20-21,24-30,38-39,41-43H,6,9-13,15-17H2,1-5H3/t18-,20?,21?,24?,25?,26-,27-,28?,29+,30-,32-,33?,34+,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZYJVWXEFXUJG-QWOBAWLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)OC(=O)C8=CC(=C(C=C8)OC)OC)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2C(C3[C@H]([C@@H]([C@]4(C5CCC6[C@]7([C@]5(CC4C3CN2C1)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953371 | |
Record name | 4,14,15,16,20-Pentahydroxy-4,9-epoxycevan-3-yl 3,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49868080 | |
CAS RN |
31329-58-5 | |
Record name | 4,14,15,16,20-Pentahydroxy-4,9-epoxycevan-3-yl 3,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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